N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a cyanophenyl group with a furan-2-yl and methoxyethyl moiety, contributing to its distinctive chemical properties and reactivity. The compound is classified under oxalamides, which are characterized by the presence of an oxalamide functional group, typically exhibiting versatile biological and chemical activities.
The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide typically involves multi-step organic reactions. The process generally starts with the preparation of the furan derivative, followed by the introduction of the methoxyethyl group. The final step involves forming the oxalamide linkage through a condensation reaction with 2-cyanophenylamine under controlled conditions.
The molecular formula for N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide is . Its structure can be represented as follows:
C(COC(=O)N(C(=O)N(C)C)c1ccccc1)c1ccco1
This representation indicates the connectivity of atoms within the molecule, showcasing its complex architecture.
N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. The functional groups present—particularly the cyanophenyl and furan—play critical roles in enhancing binding affinity and specificity.
Research indicates that compounds similar to this oxalamide have shown potential as inhibitors in enzymatic pathways related to various diseases, including cancer and inflammation. Further studies are necessary to elucidate precise pathways and interactions.
Relevant data on density and boiling point remain unavailable, indicating a need for further characterization studies.
N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide has diverse applications across scientific disciplines:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1